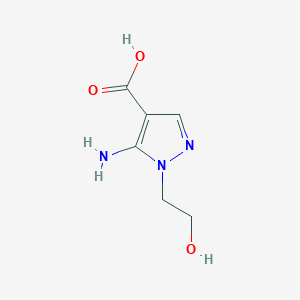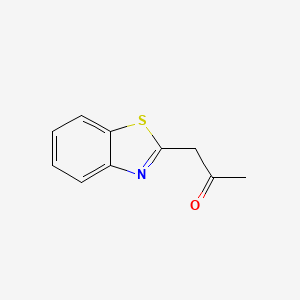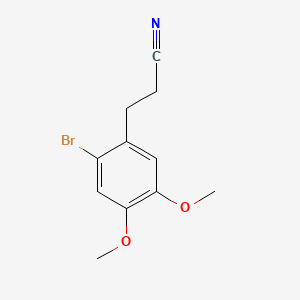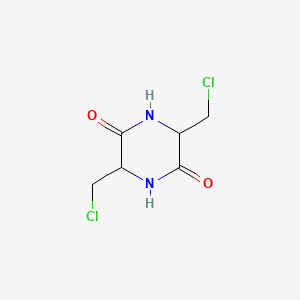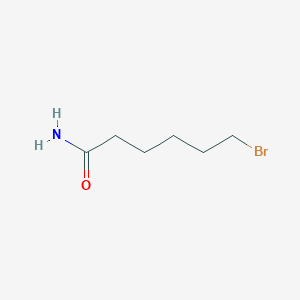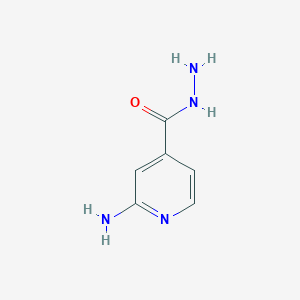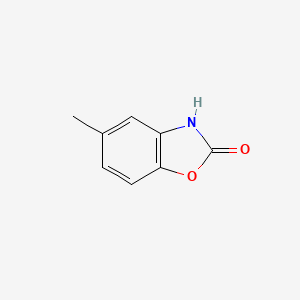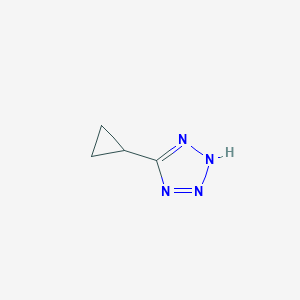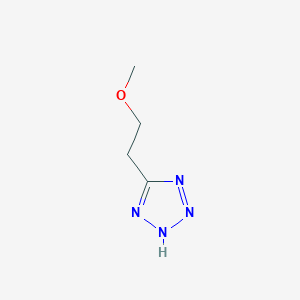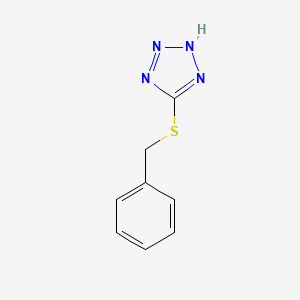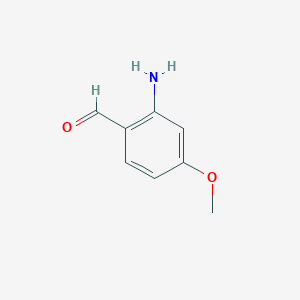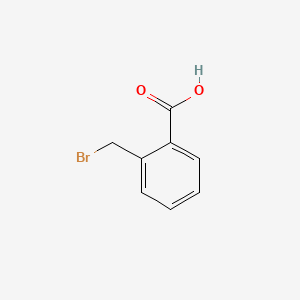
2-(Bromomethyl)benzoic acid
Übersicht
Beschreibung
2-(Bromomethyl)benzoic acid is a white solid . It contains bi-functional groups such as benzylic bromide and carboxylic acid, which are involved in nucleophilic reactions and esterification reactions respectively . It is a common building block for the synthesis of various nitrogen heterocycles .
Synthesis Analysis
The synthesis of 2-(Bromomethyl)benzoic acid involves the reaction of o-Toluic acid with bromine in tetrachloromethane. The reaction mixture is heated to reflux and irradiated with a 200 W tungsten lamp. After the addition of bromine, a colorless suspension is observed and heating and irradiation are continued for a further 5 minutes. The solution is then cooled and treated with n-hexane. The precipitated solid is removed by filtration, washed with n-hexane, and dried in a vacuum oven at 40°C. This process yields 2-(Bromomethyl)benzoic acid as a colorless solid .Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)benzoic acid is C8H7BrO2 . It consists of a benzoic acid moiety and a bromomethyl group attached to the benzene ring .Chemical Reactions Analysis
The benzylic bromide and carboxylic acid functional groups in 2-(Bromomethyl)benzoic acid are involved in nucleophilic reactions and esterification reactions respectively . The benzylic bromide group can undergo nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification reactions .Physical And Chemical Properties Analysis
2-(Bromomethyl)benzoic acid is a white solid . It has a molecular weight of 215.04 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 317.1±17.0 °C at 760 mmHg, and a flash point of 145.6±20.9 °C . It has a molar refractivity of 45.8±0.3 cm3 and a molar volume of 131.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
General Applications
“2-(Bromomethyl)benzoic acid” is a compound that contains bi-functional groups such as benzylic bromide and carboxylic acid . These groups are involved in nucleophilic reactions and esterification reactions respectively . This makes it a versatile reagent in organic synthesis.
Specific Use Case: Synthesis of Eprosartan
One specific application of a similar compound, “4-(Bromomethyl)benzoic acid”, is in the synthesis of eprosartan . Eprosartan is an antihypertensive agent, which means it’s used to treat high blood pressure . The bromomethyl group in the compound likely participates in a nucleophilic substitution reaction to form the eprosartan molecule .
Synthesis of 2-(2-Fluorophenoxy)benzoic acid
This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a nucleophilic substitution reaction with 2-fluorophenol .
Preparation of 2-(2-Oxopropyl)benzoic acid
2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Oxopropyl)benzoic acid, possibly through a reaction with acetyl chloride .
Synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid
This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including esterification, reduction, and bromination .
Preparation of 2-(cyanomethyl)benzoic acid
2-(Bromomethyl)benzoic acid could be used to synthesize 2-(cyanomethyl)benzoic acid, possibly through a reaction with sodium cyanide .
Synthesis of 2-(Bromomethyl)acrylic acid
This compound could potentially be synthesized from 2-(Bromomethyl)benzoic acid through a series of reactions including decarboxylation .
Preparation of 2-(2-Cyano-2-phenylethyl)benzoic acid
2-(Bromomethyl)benzoic acid could be used to synthesize 2-(2-Cyano-2-phenylethyl)benzoic acid, possibly through a reaction with benzyl cyanide .
Preparation of 2-(2-Cyano-2-phenylethyl)benzoic acid
Safety And Hazards
2-(Bromomethyl)benzoic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
2-(bromomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMPDKYTNEMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991457 | |
| Record name | 2-(Bromomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)benzoic acid | |
CAS RN |
7115-89-1 | |
| Record name | 7115-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

